molecular formula C22H27N3O4S B2391720 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 1043553-84-9

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No. B2391720
M. Wt: 429.54
InChI Key: CJIGTPJLZXWXIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula (Hill Notation) of C21H25N3O4S and a molecular weight of 415.51 .


Chemical Reactions Analysis

Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

The compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .

Scientific Research Applications

Corrosion Inhibition

A Theoretical Study on Corrosion Inhibitors

Quantum chemical calculations have been performed on quinoxalines, including compounds similar to the specified chemical, to explore their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was established, providing insights into the design of more effective corrosion inhibitors (Zarrouk et al., 2014).

Antimicrobial Applications

Synthesis and Characterization of Quinazolines

Research into quinoxaline derivatives for potential antimicrobial applications has been conducted. These studies involve the synthesis of new compounds and their testing against various bacterial and fungal strains, underscoring the importance of quinoxaline structures in developing new antimicrobial agents (Desai et al., 2007).

Novel Compounds Synthesis

Novel Heterocyclic Disperse Dyes

Research into the synthesis of aminothiophenes, including structures related to the specified chemical, for use in dyeing polyester fibers has shown that these compounds can provide vibrant colors with excellent fastness properties, despite poor photostability. This work indicates the potential for creating new dyes for textile applications (Iyun et al., 2015).

Fluorescence Property Study

The synthesis and characterization of compounds structurally related to the specified chemical have been explored, highlighting their novel fluorescence properties. This research suggests potential applications in materials science, particularly in the development of new fluorescent materials (Pusheng, 2009).

Safety And Hazards

The compound does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .

properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIGTPJLZXWXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

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